methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate
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Overview
Description
Methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.197. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate can be synthesized through the reaction of benzaldehyde with methyl acrylate under alkaline conditions. The aldehyde group of benzaldehyde reacts with the double bond of methyl acrylate to generate the target product . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a stable temperature and pressure, and the product is purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows it to interact with cellular membranes and other hydrophobic environments, affecting cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Methyl E-3-(4-acetoxyphenyl)acrylate: Similar in structure but with an acetoxy group instead of a hydroxy group.
Methyl E-3-(4-formylphenyl)acrylate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl E-3-(4-hydroxy-3-formylphenyl)acrylate is unique due to the presence of both hydroxy and formyl groups, which provide it with a versatile reactivity profile. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and various applications .
Properties
IUPAC Name |
methyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCNMNIEOSATKG-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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